molecular formula C17H16ClNO4S B2766427 N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE CAS No. 895465-07-3

N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE

Cat. No.: B2766427
CAS No.: 895465-07-3
M. Wt: 365.83
InChI Key: BJYAJTIBAIMVLV-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a propanamide backbone, with acetyl and chlorophenyl substituents on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE typically involves a multi-step process. One common method includes the following steps:

    Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetylaminophenyl.

    Sulfonylation: The 3-acetylaminophenyl is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group, forming N-(3-acetylphenyl)-4-chlorobenzenesulfonamide.

    Amidation: Finally, the sulfonamide is subjected to amidation with propanoic acid or its derivatives under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Nitrated or halogenated aromatic compounds

Scientific Research Applications

N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The acetyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(4-bromophenyl)sulfonylpropanamide
  • N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide
  • N-(3-acetylphenyl)-3-(4-nitrophenyl)sulfonylpropanamide

Uniqueness

N-(3-ACETYLPHENYL)-3-(4-CHLOROBENZENESULFONYL)PROPANAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYAJTIBAIMVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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